Fmoc-D-3-Carbamoylphe

Beschreibung

BenchChem offers high-quality Fmoc-D-3-Carbamoylphe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-3-Carbamoylphe including the price, delivery time, and more detailed information at info@benchchem.com.

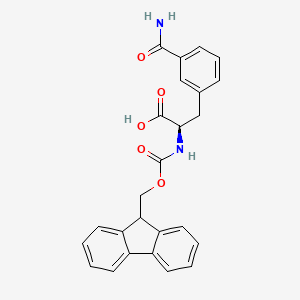

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-7-5-6-15(12-16)13-22(24(29)30)27-25(31)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTDQRFXBNPJQA-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-3-Carbamoylphenylalanine: Properties and Applications in Peptide Synthesis

This guide provides a comprehensive technical overview of N-α-Fmoc-D-3-carbamoylphenylalanine (Fmoc-D-3-Carbamoylphe), a specialized amino acid derivative crucial for advanced peptide synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties of this compound and offers field-proven insights into its practical application, particularly within solid-phase peptide synthesis (SPPS).

Introduction: The Strategic Advantage of Fmoc-D-3-Carbamoylphe in Peptide Design

Fmoc-D-3-Carbamoylphenylalanine is a non-canonical amino acid derivative that serves as a vital building block in the synthesis of complex peptides and peptidomimetics.[1][2] Its unique structure, featuring a carbamoyl group on the meta position of the phenylalanine side chain, imparts enhanced stability and solubility characteristics to the resulting peptides.[1][2] The incorporation of this D-amino acid can also confer resistance to enzymatic degradation, a critical attribute for the development of peptide-based therapeutics with improved in vivo half-lives. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino terminus is fundamental to its utility in modern peptide chemistry, allowing for orthogonal deprotection strategies under mild basic conditions, which is the hallmark of Fmoc-based SPPS.[3] This guide will explore the physicochemical properties of Fmoc-D-3-Carbamoylphe and provide a detailed methodology for its effective use in the laboratory.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-D-3-Carbamoylphe is essential for its proper handling, storage, and application in synthesis protocols. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Synonyms | Fmoc-(2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid | [1] |

| CAS Number | 1217637-40-5 | [1] |

| Molecular Formula | C₂₅H₂₂N₂O₅ | [1] |

| Molecular Weight | 430.45 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 194-200 °C | [1] |

| Optical Rotation | [α]D²⁵ = +30 ± 2º (c=1 in DMF) | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) | [1][4] |

| Storage Conditions | Store at 0-8°C | [1] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-3-Carbamoylphe is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains on a solid support.[1][5] The choice of this specific amino acid derivative is often driven by the desire to introduce conformational constraints or to explore structure-activity relationships in the development of novel therapeutics.[1][2]

The SPPS Workflow: A Conceptual Overview

The iterative nature of SPPS allows for the controlled, stepwise addition of amino acids to a growing peptide chain anchored to a resin. The general workflow when incorporating Fmoc-D-3-Carbamoylphe is depicted below.

Caption: General workflow for incorporating Fmoc-D-3-Carbamoylphe in SPPS.

Causality in Experimental Choices

-

Choice of Resin: The selection of the solid support is dictated by the desired C-terminal functionality of the final peptide. For a C-terminal amide, a Rink Amide resin is commonly employed.[6] For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is appropriate.[6][7] The latter is particularly useful for minimizing diketopiperazine formation, a common side reaction at the dipeptide stage.[8]

-

Solvent Quality: The use of high-purity, amine-free Dimethylformamide (DMF) is critical.[6] Trace amounts of amines in the DMF can cause premature deprotection of the Fmoc group, leading to the insertion of undesired amino acids and truncated peptide sequences.

-

Coupling Reagents: The activation of the carboxylic acid of the incoming Fmoc-amino acid is necessary to form a reactive species that will readily form a peptide bond with the free amine on the resin-bound peptide chain. Common coupling reagents include uronium/aminium salts like HBTU, HATU, and HCTU, often used in conjunction with a base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[6][8] HATU is particularly effective for coupling bulky or sterically hindered amino acids.[6]

-

Deprotection Reagent: The Fmoc group is cleaved by a base-catalyzed β-elimination mechanism.[9] A solution of 20% piperidine in DMF is the standard reagent for this purpose, as it is sufficiently basic to remove the Fmoc group efficiently without causing significant side reactions.[6][10][11]

-

Cleavage Cocktail: The final step involves cleaving the synthesized peptide from the resin and removing any side-chain protecting groups. This is typically achieved using a strong acid, most commonly Trifluoroacetic acid (TFA).[12] The cleavage cocktail also includes "scavengers" to quench the highly reactive cationic species generated during the deprotection of side chains, thereby preventing modification of sensitive residues like tryptophan, methionine, and cysteine.[12] A common general-purpose cleavage cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[12]

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.

-

Transfer the peptide-resin to a suitable reaction vessel.

-

Wash the resin three times with DMF to swell the resin and remove any residual reagents from the previous step.[6]

-

Add a solution of 20% piperidine in DMF to the resin.[6][11]

-

Agitate the mixture for 7-10 minutes at room temperature.[6][11]

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 7-10 minutes to ensure complete deprotection.

-

Wash the resin five times with DMF to thoroughly remove the piperidine and the dibenzofulvene-piperidine adduct.[6]

Protocol 2: Coupling of Fmoc-D-3-Carbamoylphe

This protocol details the activation and coupling of Fmoc-D-3-Carbamoylphe to the deprotected peptide-resin.

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-D-3-Carbamoylphe and a near-equimolar amount of the coupling agent (e.g., HCTU) relative to the amino acid in DMF.[6]

-

Add 6-10 equivalents of a base, such as DIPEA or 2,4,6-collidine, to the activation mixture.[6][8]

-

Allow the activation to proceed for 3-8 minutes at room temperature.[8]

-

Add the activated amino acid solution to the deprotected peptide-resin from Protocol 4.1.

-

Agitate the reaction mixture for at least 15 minutes. Longer coupling times (1-12 hours) may be necessary as the peptide chain elongates.[6]

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin five times with DMF to remove excess reagents and byproducts.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. renyi.hu [renyi.hu]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

The Strategic Role of the Carbamoyl Group in Fmoc-D-3-Carbamoylphenylalanine: A Guide to Synthesis, Conformation, and Molecular Recognition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience in the field of peptide chemistry and drug design has repeatedly demonstrated that the most impactful innovations often arise from a deep understanding of a single functional group's potential. The introduction of a non-canonical amino acid into a peptide sequence is not merely a substitution; it is a strategic decision aimed at fundamentally altering the resulting molecule's properties. This guide focuses on one such powerful building block: Fmoc-D-3-Carbamoylphenylalanine .

We will move beyond a simple recitation of facts to explore the nuanced, multifaceted role of the carbamoyl moiety (–CONH₂). This guide is structured to provide not only theoretical understanding but also practical, field-proven insights into why and how this specific functional group can be leveraged to enhance peptide stability, modulate biological activity, and overcome common challenges in drug development. We will dissect its influence on physicochemical properties, conformational behavior, and its critical function as a bioisostere in molecular recognition, grounding our discussion in established protocols and authoritative research.

Part 1: The Molecular Blueprint of Fmoc-D-3-Carbamoylphenylalanine

Fmoc-D-3-Carbamoylphenylalanine is a derivative of the amino acid phenylalanine, engineered for specific applications in peptide research.[1][2] It consists of three key components: the D-phenylalanine core, the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group, and the strategically placed carbamoyl group on the meta-position of the phenyl ring.[1][2]

The Fmoc group is a base-labile protecting group essential for the stepwise assembly of amino acids in modern Solid-Phase Peptide Synthesis (SPPS).[3][4] Its use allows for the controlled, sequential addition of amino acids to a growing peptide chain on a solid support.[3][5] The D-configuration of the alpha-carbon is a critical feature used to increase the proteolytic stability of the final peptide, as proteases in biological systems are typically specific to L-amino acids.

However, the defining feature—and the focus of this guide—is the carbamoyl group . Its placement on the phenyl ring transforms the otherwise nonpolar, hydrophobic side chain of phenylalanine into a more polar and functionally versatile moiety.

Figure 1: Structure of Fmoc-D-3-Carbamoylphenylalanine.

Part 2: The Physicochemical Influence of the Carbamoyl Group

The primary role of the carbamoyl group is to introduce hydrogen bonding capability. Unlike the carboxyl group (–COOH), which is typically deprotonated and negatively charged at physiological pH, the carbamoyl group is neutral. It features a carbonyl oxygen that can act as a hydrogen bond acceptor and an amide (–NH₂) that provides two hydrogen bond donors.[6][7][8]

This dual donor-acceptor character profoundly impacts several key physicochemical properties:

-

Solubility: The ability to form hydrogen bonds with water can increase the aqueous solubility of a peptide, a critical factor for bioavailability and formulation of therapeutic agents.

-

Polarity: It shifts the side chain from being purely hydrophobic (like phenylalanine) to amphipathic, allowing for more nuanced interactions within a protein binding pocket.

-

Inter- and Intramolecular Interactions: The carbamoyl group can form stable hydrogen bonds with other residues within the same peptide chain (intramolecular) or with a target protein (intermolecular), directly influencing conformation and binding affinity.[6][8]

Figure 2: Hydrogen bonding potential of the carbamoyl group.

Part 3: A Tool for Molecular Recognition: The Carbamoyl Group as a Bioisostere

In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group while retaining or enhancing the desired biological activity.[9][10][11] This strategy is fundamental to lead optimization, used to improve potency, selectivity, and pharmacokinetic properties.[10][12]

The carbamoyl group is a classic non-classical bioisostere for the carboxylic acid group. This substitution is a cornerstone of rational drug design for several reasons:

-

Charge Neutrality: Carboxylic acids are anionic at physiological pH. Replacing them with a neutral carbamoyl group can drastically improve cell membrane permeability and oral bioavailability, as charged molecules often struggle to cross lipid bilayers.

-

Modified Interaction Profile: While both groups can participate in hydrogen bonding, the nature of the interaction is different. A carboxylate ion is a powerful hydrogen bond acceptor. A carbamoyl group is a weaker acceptor but also a potent donor.[6] This change can fine-tune binding to a target receptor, potentially increasing selectivity and reducing off-target effects.

-

Resistance to Metabolism: Carboxylic acids can be targets for metabolic enzymes. Replacing them can alter the metabolic profile of a drug candidate, potentially increasing its half-life.

Figure 4: Workflow for a single coupling cycle in Fmoc-SPPS.

Part 5: Characterization and Analysis

Post-synthesis, after cleavage from the resin and purification (typically by reverse-phase HPLC), the final peptide must be rigorously characterized to confirm its identity and purity.

-

Mass Spectrometry (LC-MS): This is the primary tool for confirming the correct molecular weight. The mass of a peptide containing 3-Carbamoylphenylalanine will be higher than one with phenylalanine by 43.02 Da (the mass of the -CONH₂ group minus one hydrogen).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is used to verify the amino acid sequence. The fragmentation pattern will confirm the location of the modified residue within the peptide chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR can confirm the presence of the carbamoyl group through characteristic chemical shifts of the aromatic and amide protons. It is also the definitive method for elucidating the three-dimensional solution structure of the peptide.

Conclusion

Fmoc-D-3-Carbamoylphenylalanine is far more than a simple structural variant of phenylalanine. It is a sophisticated tool for medicinal chemists and peptide scientists. The carbamoyl group serves as a powerful modulator of physicochemical properties, a director of molecular conformation, and a strategic bioisosteric replacement for problematic functional groups. Its neutrality, combined with its robust hydrogen bonding capabilities, allows for the rational design of peptides with enhanced solubility, stability, and target affinity. A thorough understanding of the principles laid out in this guide empowers researchers to move beyond trial-and-error and to purposefully engineer next-generation peptide therapeutics with superior pharmacological profiles.

References

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

Micale, N., & Citarella, A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031. Retrieved from [Link]

-

Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Retrieved from [Link]

-

Al-Gharabli, S. I., et al. (2015). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 14(4), 1171–1179. Retrieved from [Link]

-

Abyntek Biopharma. (2024, April 18). What is the production process of modified peptides? Retrieved from [Link]

-

Gerasimchuk, N., et al. (2021). Hydrogen-bonding landscape of the carbamoyl-cyanonitrosomethanide anion in the crystal structure of its ammonium salt. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1013–1018. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B, 124(43), 9505–9514. Retrieved from [Link]

-

Tihanyi, T., & Krizsán, G. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 27(1), 1-20. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

-

Gerasimchuk, N., et al. (2021). Hydrogen-bonding landscape of the carbamoyl-cyano-nitro-somethanide anion in the crystal structure of its ammonium salt. IUCrData, 6(10), x211115. Retrieved from [Link]

-

Tella, R., & Verma, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-20. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

-

Gayathri, S., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, e3523. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

-

Micale, N., & Citarella, A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031. Retrieved from [Link]

-

Gerasimchuk, N., et al. (2021). Hydrogen-bonding landscape of the carbamoyl-cyano-nitro-somethanide anion in the crystal structure of its ammonium salt. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-L-3-Carbamoylphe. PubChem Compound Database. Retrieved from [Link]

-

Tella, R., & Verma, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-20. Retrieved from [Link]

-

Almac. (n.d.). 5 Dimensional Structural Characterization of Synthetic Peptides. Retrieved from [Link]

-

Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

-

Cativiela, C., & Ordóñez, M. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-28). Humana Press. Retrieved from [Link]

-

Baran Lab, Scripps Research. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

-

Singh, Y., & Sharma, P. K. (2020). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of Medicinal Chemistry, 63(1), 1-3. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. bachem.com [bachem.com]

- 6. scienceopen.com [scienceopen.com]

- 7. Hydrogen-bonding landscape of the carbamoyl-cyano-nitro-somethanide anion in the crystal structure of its ammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. drughunter.com [drughunter.com]

- 11. baranlab.org [baranlab.org]

- 12. benthamscience.com [benthamscience.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For researchers, medicinal chemists, and drug development professionals engaged in the synthesis of peptides, the choice of protecting group strategy is a critical determinant of success. Among the available methodologies, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) has emerged as the dominant and most versatile approach.[1][2] This guide provides a comprehensive technical overview of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group, detailing the underlying chemical principles, field-proven protocols, and critical considerations for its effective application in the laboratory.

The Ascendancy of Fmoc Chemistry: A Paradigm Shift in Peptide Synthesis

The advent of Fmoc-SPPS marked a significant advancement from the traditional tert-butyloxycarbonyl (Boc) strategy. The core advantage of the Fmoc group lies in its unique base-lability, which allows for an orthogonal protection scheme.[3][] This means that the temporary Nα-amino group protection (Fmoc) and the permanent side-chain protecting groups are removed by entirely different chemical mechanisms—mild base and strong acid, respectively.[2] This orthogonality minimizes the risk of premature side-chain deprotection during the iterative cycles of peptide chain elongation, a notable concern with the Boc method where repeated acid treatments are required.[5]

The milder conditions employed in Fmoc-SPPS offer several key advantages:

-

Compatibility with Sensitive Residues: The avoidance of strong, corrosive acids like hydrogen fluoride (HF) in the synthetic cycles makes Fmoc chemistry particularly suitable for the synthesis of peptides containing sensitive or modified amino acids, such as phosphorylated, glycosylated, or sulfated residues.[3][5]

-

Reduced Side Reactions: The mild deprotection conditions help to minimize acid-catalyzed side reactions, leading to higher purity of the crude peptide product.[]

-

Automation and High-Throughput Synthesis: The non-corrosive nature of the reagents and the ability to monitor the deprotection step spectrophotometrically have made Fmoc chemistry highly amenable to automated peptide synthesizers, facilitating high-throughput peptide production.[5]

While Fmoc-SPPS is the method of choice for most applications, the Boc strategy may still be preferred for highly hydrophobic sequences prone to aggregation, as the repeated TFA treatments in Boc chemistry can help to disrupt intermolecular hydrogen bonding.[]

The Chemistry of Fmoc: Protection, Deprotection, and the SPPS Cycle

The success of Fmoc-SPPS hinges on the precise and efficient execution of a cyclical process involving the protection of the α-amino group of the incoming amino acid, its coupling to the growing peptide chain, and the subsequent deprotection to allow for the next coupling reaction.

The Fmoc Group: An Elegant Guardian

The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced onto the α-amino group of an amino acid, forming a stable carbamate linkage. This protection prevents the amino group from participating in unwanted reactions during the activation and coupling steps.

The Core Workflow: A Step-by-Step Elucidation

The synthesis of a peptide using Fmoc chemistry follows a well-defined cycle of operations, as illustrated in the workflow diagram below.

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The following protocol outlines a typical manual Fmoc-SPPS cycle for a 0.1 mmol synthesis.

-

Resin Swelling:

-

Fmoc Deprotection:

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling agent such as HCTU (4 equivalents) in DMF.[6]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (8 equivalents), to the amino acid solution to activate the carboxyl group.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for at least 15 minutes. Longer coupling times (1-12 hours) may be necessary for longer peptides or "difficult" sequences.[6]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[6]

-

-

Monitoring the Cycle:

-

The completion of the deprotection and coupling steps can be monitored to ensure high fidelity of the synthesis.

-

| Monitoring Technique | Principle | Application |

| UV Monitoring | The dibenzofulvene byproduct of Fmoc deprotection has a strong UV absorbance. | The concentration of the Fmoc-adduct in the deprotection solution can be measured to quantify the efficiency of the previous coupling step.[3] |

| Ninhydrin (Kaiser) Test | Ninhydrin reacts with primary amines to produce a deep blue color. | A qualitative test to confirm the presence of free amines after deprotection and their absence after a complete coupling reaction.[7] |

| HPLC and Mass Spectrometry | A small sample of the resin-bound peptide can be cleaved and analyzed. | To confirm the correct mass of the growing peptide chain at intermediate stages of the synthesis.[6] |

The Mechanism of Fmoc Deprotection: A Base-Induced Elimination

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.

Caption: The mechanism of Fmoc deprotection by piperidine.

A base, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system.[7] This generates a carbanion intermediate that rapidly undergoes elimination to release the free amine of the peptide, carbon dioxide, and dibenzofulvene. The dibenzofulvene is then scavenged by excess piperidine to form a stable adduct, which is washed away.[3]

| Deprotection Reagent | Concentration | Conditions | Notes |

| Piperidine | 20% in DMF | 2 x 7 min at room temperature | The most common and reliable reagent for Fmoc deprotection.[6] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-5% in DMF | Shorter reaction times | A stronger, non-nucleophilic base that can be used for difficult deprotections, often in the presence of a scavenger like piperidine.[8][9] |

| 4-Methylpiperidine | 20-30% in DMF | 2 x 1-5 min at room temperature | An alternative to piperidine with similar efficacy.[7] |

The Art of the Peptide Bond: Coupling Reagents and Strategies

The formation of the peptide bond is the cornerstone of peptide synthesis. This requires the activation of the C-terminal carboxylic acid of the incoming Fmoc-amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide.

A Plethora of Coupling Reagents

A variety of coupling reagents have been developed to facilitate efficient and racemization-free peptide bond formation.

| Coupling Reagent | Class | Activation Mechanism | Key Features |

| HBTU/HCTU | Aminium/Uronium Salt | Forms an active ester with the amino acid. | Highly efficient, fast reaction times, and low racemization. HCTU is a more soluble and often more effective analogue of HBTU.[6] |

| HATU | Aminium/Uronium Salt | Similar to HBTU but with a 7-aza-benzotriazole core, which further reduces racemization. | Particularly useful for coupling sterically hindered amino acids and for minimizing racemization of sensitive residues like histidine.[6] |

| DIC/HOBt | Carbodiimide/Additive | DIC activates the carboxyl group, which then reacts with HOBt to form an active ester. | A classic and cost-effective coupling method. The HOBt additive suppresses side reactions and racemization.[8] |

Causality in Reagent Choice: The choice of coupling reagent is often dictated by the specific amino acid being coupled and the overall difficulty of the sequence. For routine couplings, HCTU is a robust and reliable choice. For sterically hindered residues or those prone to racemization, the more potent HATU is often preferred. The DIC/HOBt system remains a viable and economical option, particularly for less challenging sequences.

The Final Liberation: Cleavage and Side-Chain Deprotection

Once the desired peptide sequence has been assembled on the solid support, the final step is to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups.

The TFA Cleavage Cocktail: A Symphony of Scavengers

This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers."[6] These scavengers are nucleophilic species that trap the reactive cationic species generated from the cleavage of the side-chain protecting groups, thereby preventing unwanted modification of sensitive amino acid residues.

| Scavenger | Target Residue(s) | Mechanism of Action |

| Triisopropylsilane (TIS) | Trp, Tyr | Reduces oxidized Trp and prevents re-attachment of protecting groups to Tyr. |

| Water | Trp | Hydrolyzes protecting groups and helps to solvate the peptide. |

| 1,2-Ethanedithiol (EDT) | Cys | A reducing agent that prevents disulfide bond formation and scavenges trityl cations. |

| Thioanisole | Met | Prevents the oxidation of the methionine sulfur. |

A Standard Cleavage Cocktail: A commonly used cleavage cocktail is "Reagent K," which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). However, for many standard peptides, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient.[6]

-

Resin Preparation:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

-

Cleavage:

-

Add the appropriate cleavage cocktail to the resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.

-

Stir the mixture at room temperature for 1-3 hours.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Wash the peptide pellet with cold ether to remove residual scavengers.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

-

Troubleshooting and Advanced Considerations

While Fmoc-SPPS is a robust methodology, challenges can arise, particularly with "difficult sequences" that are prone to aggregation or incomplete reactions.

-

Aggregation: For long or hydrophobic peptides, inter-chain aggregation can hinder reagent access and lead to incomplete deprotection and coupling. Strategies to mitigate this include the use of chaotropic salts, elevated temperatures, or the incorporation of "pseudoproline" dipeptides.

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation, a side reaction that can lead to chain termination or the formation of β-aspartyl peptides. The use of additives like HOBt in the deprotection solution can help to suppress this side reaction.[8]

-

Racemization: Racemization of amino acids, particularly histidine and cysteine, can occur during activation and coupling. The use of HATU as a coupling reagent and careful control of reaction conditions can minimize epimerization.[5]

Conclusion: The Enduring Power of Fmoc Chemistry

The Fmoc protecting group has revolutionized the field of peptide synthesis, enabling the routine and efficient production of a vast array of peptides for research and therapeutic applications. Its mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and amenability to automation have solidified its position as the gold standard in modern peptide chemistry. A thorough understanding of the underlying chemical principles and the practical nuances of the Fmoc-SPPS workflow, as outlined in this guide, is essential for any scientist seeking to harness the full potential of this powerful technology.

References

-

Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Fields, G.B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 296-309. [Link]

-

Pires, D.A.T., Bemquerer, M.P., & do Nascimento, C.J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 25, 2026, from [Link]

-

American Chemical Society Publications. (2026, January 23). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. [Link]

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

-

CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

A Technical Guide to the Preclinical Exploration of Fmoc-D-3-Carbamoylphe as a Novel Prodrug Candidate in Oncology

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the preclinical evaluation of Fmoc-D-3-Carbamoylphe, a novel compound with putative applications in targeted cancer therapy. This guide is designed to be a dynamic blueprint, offering not just protocols, but the underlying scientific rationale to empower informed and innovative research.

Introduction: The Rationale for Investigating Fmoc-D-3-Carbamoylphe

The landscape of cancer therapy is continually evolving, with a significant shift towards precision medicine and targeted treatments. A key strategy in this domain is the development of prodrugs – inactive or less active molecules that are metabolically converted to their active form at the tumor site.[1][2][3] This approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.[3][4]

Fmoc-D-3-Carbamoylphe is a rationally designed small molecule that embodies the principles of prodrug strategy. Its structure can be deconstructed into three key components, each with a putative role in its potential anticancer activity:

-

D-3-Carbamoylphenylalanine: The core of this molecule is a non-proteinogenic D-amino acid derivative. The use of D-amino acids can confer resistance to enzymatic degradation, potentially increasing the compound's bioavailability and half-life.[5] Furthermore, various phenylalanine derivatives have demonstrated antiproliferative effects against cancer cells.[6][7][8][9] The carbamoyl group is also a feature of several compounds with demonstrated antitumor activities, suggesting its potential contribution to the bioactivity of the core molecule.[10]

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This well-established protecting group in peptide synthesis is proposed here as a "pro-moiety".[11][12][13] Its role is to mask the active D-3-Carbamoylphenylalanine core, rendering the compound inactive in systemic circulation. The Fmoc group is designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment, leading to the localized release of the active drug.

This guide will delineate a hypothetical mechanism of action for Fmoc-D-3-Carbamoylphe and provide a detailed roadmap for its preclinical validation.

A Proposed Mechanism of Action: Tumor-Specific Activation and Enzyme Inhibition

We hypothesize that Fmoc-D-3-Carbamoylphe functions as a tumor-activated prodrug that, upon activation, inhibits a key enzyme involved in cancer cell proliferation and survival.

The proposed cascade of events is as follows:

-

Systemic Inactivity: In circulation, the bulky and hydrophobic Fmoc group renders the molecule pharmacologically inert, preventing off-target effects.

-

Tumor Microenvironment-Specific Cleavage: Many solid tumors exhibit elevated levels of certain enzymes, such as specific esterases or proteases.[3] We postulate that one or more of these enzymes recognize and cleave the carbamate linkage of the Fmoc group.

-

Release of the Active Moiety: This enzymatic cleavage releases the active drug, D-3-Carbamoylphenylalanine, directly within the tumor microenvironment.

-

Inhibition of a Key Cancer-Associated Enzyme: The unmasked D-3-Carbamoylphenylalanine is hypothesized to be an inhibitor of a critical enzyme for cancer cell function, such as a protein kinase or a topoisomerase.[14][15][] By blocking the activity of this enzyme, the compound would disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.

The following diagram illustrates this proposed mechanism:

Caption: Proposed mechanism of action for Fmoc-D-3-Carbamoylphe.

Synthesis and Characterization of Fmoc-D-3-Carbamoylphe

The synthesis of Fmoc-D-3-Carbamoylphe can be achieved through established methods of organic chemistry and peptide synthesis. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of Fmoc-D-3-Carbamoylphe

-

Starting Material: Commercially available D-3-Aminophenylalanine.

-

Carbamoylation: The amino group on the phenyl ring is first converted to a carbamoyl group using a suitable carbamoylating agent (e.g., potassium cyanate in a mildly acidic aqueous solution).

-

Fmoc Protection: The alpha-amino group of the resulting D-3-Carbamoylphenylalanine is then protected with Fmoc-succinimide (Fmoc-OSu) in the presence of a mild base (e.g., sodium bicarbonate) in a solvent mixture such as 1,4-dioxane and water.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

-

Characterization: The final product, Fmoc-D-3-Carbamoylphe, is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Proposed Preclinical Evaluation Workflow

A rigorous preclinical evaluation is essential to validate the therapeutic potential of Fmoc-D-3-Carbamoylphe. The following experimental workflows are proposed.

In Vitro Studies

The initial phase of testing will be conducted using a panel of human cancer cell lines representing various tumor types (e.g., breast, lung, colon, pancreatic cancer) and a non-cancerous control cell line (e.g., normal human fibroblasts).

Experimental Workflow: In Vitro Evaluation

Caption: Proposed workflow for the in vitro evaluation of Fmoc-D-3-Carbamoylphe.

Detailed Protocols:

-

Enzyme Inhibition Assays: The de-protected compound (D-3-Carbamoylphenylalanine) will be screened against a panel of cancer-relevant enzymes (e.g., tyrosine kinases, serine/threonine kinases, topoisomerases). IC50 values will be determined for any hits.

-

Cell Viability and Proliferation Assays: Cancer cell lines will be treated with increasing concentrations of Fmoc-D-3-Carbamoylphe and the de-protected analog. Cell viability will be assessed using the MTT assay, and proliferation will be measured by BrdU incorporation.

-

Apoptosis and Cell Cycle Analysis: Cells treated with the compounds will be analyzed by flow cytometry after staining with Annexin V and propidium iodide to quantify apoptosis. Caspase-3/7 activity assays will also be performed. Cell cycle distribution will be analyzed by propidium iodide staining and flow cytometry.

-

Fmoc Cleavage Assay: To confirm the prodrug activation, cancer cell lysates and conditioned media will be incubated with Fmoc-D-3-Carbamoylphe. The release of the de-protected compound will be monitored by HPLC or LC-MS.

Hypothetical Data Summary:

| Cell Line | Fmoc-D-3-Carbamoylphe IC50 (µM) | D-3-Carbamoylphenylalanine IC50 (µM) | Normal Fibroblasts IC50 (µM) |

| Breast Cancer (MCF-7) | 10 | 1 | >100 |

| Lung Cancer (A549) | 15 | 2 | >100 |

| Colon Cancer (HT-29) | 12 | 1.5 | >100 |

| Pancreatic Cancer (PANC-1) | 8 | 0.8 | >100 |

In Vivo Studies

Promising results from in vitro studies will warrant further investigation in animal models.

Experimental Workflow: In Vivo Evaluation

Caption: Proposed workflow for the in vivo evaluation of Fmoc-D-3-Carbamoylphe.

Detailed Protocols:

-

Xenograft Model: Human cancer cells (e.g., PANC-1) will be subcutaneously implanted into immunodeficient mice. Once tumors are established, mice will be randomized into treatment and control groups.

-

Drug Administration and Monitoring: Fmoc-D-3-Carbamoylphe will be administered via an appropriate route (e.g., intraperitoneal or intravenous injection). Tumor volume and body weight will be measured regularly.

-

Pharmacokinetic and Pharmacodynamic Studies: Blood samples will be collected at various time points to determine the pharmacokinetic profile of the prodrug and the active compound. Tumor tissues will be analyzed for the presence of the active compound and for biomarkers of target engagement.

-

Toxicity Assessment: At the end of the study, major organs will be collected for histopathological analysis to assess any potential toxicity.

Potential Challenges and Future Directions

The development of any new therapeutic candidate is fraught with challenges. For Fmoc-D-3-Carbamoylphe, these may include:

-

Suboptimal Cleavage: The rate and extent of Fmoc group cleavage in the tumor microenvironment may be insufficient for therapeutic efficacy.

-

Off-Target Effects: The active compound, D-3-Carbamoylphenylalanine, may have unforeseen off-target effects.

-

Drug Resistance: Cancer cells may develop resistance to the compound over time.

Future research should focus on:

-

Lead Optimization: Modifying the structure of D-3-Carbamoylphenylalanine to improve its potency and selectivity.

-

Alternative Pro-moieties: Exploring other protecting groups that may offer more favorable cleavage kinetics.

-

Combination Therapies: Investigating the synergistic effects of Fmoc-D-3-Carbamoylphe with other anticancer agents.

Conclusion

Fmoc-D-3-Carbamoylphe represents a promising, albeit hypothetical, prodrug candidate for targeted cancer therapy. The preclinical evaluation framework outlined in this guide provides a comprehensive and scientifically rigorous approach to validating its therapeutic potential. Through a systematic investigation of its mechanism of action, efficacy, and safety, the scientific community can determine if this novel compound can be translated into a valuable addition to the arsenal of anticancer drugs.

References

-

Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PMC - NIH.[Link]

-

Plasmin-activated prodrugs for cancer chemotherapy. 2. Synthesis and biological activity of peptidyl derivatives of doxorubicin. PubMed.[Link]

-

Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. PubMed.[Link]

-

FGD3 protein enhances breast cancer therapies. Drug Target Review.[Link]

-

Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science.[Link]

-

Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity. MDPI.[Link]

-

Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. MDPI.[Link]

-

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry.[Link]

-

Biological macromolecule binding and anticancer activity of synthetic alkyne-containing L-phenylalanine derivatives. ResearchGate.[Link]

-

The mechanism of vitamin D3 in preventing colorectal cancer through network pharmacology. PMC - NIH.[Link]

-

Prodrugs in Oncology: Teaching Old and New Drugs More Tricks. OncLive.[Link]

-

Antioxidant, Antidiabetic and Anticancer Activities of L-Phenylalanine and L-Tyrosine Ester Surfactants: In Vitro and In Silico Studies of their Interactions with Macromolecules as Plausible Mode of Action for their Biological Properties. Bentham Science.[Link]

-

Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. PubMed Central.[Link]

-

Innovative research reveals FGD3 as a key player in breast cancer cell death. News-Medical.net.[Link]

-

Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI.[Link]

-

Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy. MDPI.[Link]

-

Prodrug Applications for Targeted Cancer Therapy. PMC - NIH.[Link]

-

Removal of an Fmoc group by piperidine, resulting in a free Nα‐amino... ResearchGate.[Link]

-

A Cellular Protein, FGD3, Boosts Breast Cancer Chemotherapy, Immunotherapy. University of Illinois.[Link]

-

Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC - NIH.[Link]

-

A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. PubMed Central.[Link]

-

Prodrug strategies in cancer therapy. PubMed.[Link]

-

Effect of a Vitamin D3 derivative (B3CD) with postulated anti-cancer activity in an ovarian cancer animal model. NIH.[Link]

Sources

- 1. onclive.com [onclive.com]

- 2. Prodrug Applications for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prodrug strategies in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity [mdpi.com]

- 5. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. connectsci.au [connectsci.au]

- 12. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 13. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-D-3-Carbamoylphenylalanine in Protein Engineering: Enhancing Stability and Function

Foreword: The Imperative for Non-Canonical Amino Acids in Modern Drug Discovery

In the landscape of therapeutic peptide and protein development, the 20 canonical amino acids, while foundational, often impose limitations on the pharmacological viability of these biomolecules. Native peptides frequently suffer from rapid proteolytic degradation and suboptimal receptor binding affinities, hindering their clinical translation. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool to overcome these challenges, offering a vast expansion of chemical diversity and functional potential.[1][2] This guide provides an in-depth technical overview of Fmoc-D-3-Carbamoylphenylalanine, a uniquely functionalized UAA designed to impart enhanced stability and modulate biological activity in engineered proteins and peptides.

The Molecular Architecture and Strategic Advantages of Fmoc-D-3-Carbamoylphenylalanine

Fmoc-D-3-Carbamoylphenylalanine is a derivative of phenylalanine featuring two key modifications: a D-chiral configuration at the alpha-carbon and a carbamoyl group at the meta position of the phenyl ring. The N-terminus is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, rendering it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[]

The D-Configuration: A Shield Against Proteolysis

The substitution of a naturally occurring L-amino acid with its D-enantiomer provides a fundamental and highly effective strategy for increasing a peptide's resistance to enzymatic degradation.[4][5] Proteases, the enzymes responsible for peptide bond cleavage, have active sites that are exquisitely stereospecific for L-amino acids. The presence of a D-amino acid disrupts the canonical peptide backbone conformation, sterically hindering the approach and binding of proteolytic enzymes. This modification can dramatically increase the in vivo half-life of a therapeutic peptide, transforming a transiently active molecule into a viable drug candidate.[4][6]

The 3-Carbamoyl Group: Enhancing Solubility and Modulating Interactions

The carbamoyl (-CONH2) moiety on the phenyl side chain introduces a polar, hydrogen-bonding functional group. This has several strategic implications:

-

Improved Solubility: The carbamoyl group can enhance the aqueous solubility of the amino acid and the resulting peptide, which is a significant advantage when working with hydrophobic sequences that are prone to aggregation during synthesis and purification.[]

-

Modulation of Binding Affinity: The carbamoyl group can act as both a hydrogen bond donor and acceptor. When incorporated into a peptide that targets a specific receptor, this group can form additional, favorable interactions with the receptor's binding pocket, potentially increasing binding affinity and specificity.[7] The meta-positioning of the carbamoyl group provides a distinct spatial orientation for these potential interactions compared to modifications at the para- or ortho-positions.

Below is a diagram illustrating the chemical structure of Fmoc-D-3-Carbamoylphenylalanine.

Caption: Structure of Fmoc-D-3-Carbamoylphenylalanine.

Incorporation of Fmoc-D-3-Carbamoylphenylalanine via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-D-3-Carbamoylphenylalanine into a peptide sequence is achieved through standard Fmoc-based SPPS protocols. The general workflow involves the iterative deprotection of the N-terminal Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.

General SPPS Workflow

The following diagram outlines the fundamental steps of an SPPS cycle.

Caption: General workflow of an Fmoc-SPPS cycle.

Detailed Protocol for Incorporation

This protocol provides a robust starting point for the manual or automated synthesis of peptides containing D-3-Carbamoylphenylalanine.

Materials:

-

Fmoc-D-3-Carbamoylphenylalanine

-

High-quality, amine-free N,N-Dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Resin: Appropriate for the desired C-terminus (e.g., Rink amide resin for a C-terminal amide)

-

Other Fmoc-protected amino acids for the peptide sequence

-

Dichloromethane (DCM) for resin swelling

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling of Fmoc-D-3-Carbamoylphenylalanine:

-

Pre-activate a solution of Fmoc-D-3-Carbamoylphenylalanine (3-5 equivalents relative to the resin loading) and HCTU (3-5 equivalents) in DMF with DIPEA (6-10 equivalents) for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Expert Insights and Causality

-

Choice of Coupling Reagent: HCTU is recommended as a starting point due to its high efficiency and low rate of racemization. For a potentially sterically hindered amino acid like D-3-Carbamoylphenylalanine, ensuring a high coupling yield is crucial to avoid deletion sequences.

-

Double Coupling: If monitoring indicates incomplete coupling, performing a second coupling step (repeating step 4) is a reliable strategy to maximize the yield of the desired full-length peptide.

-

Solvent Quality: The use of high-purity, amine-free DMF is critical. Contaminating amines can prematurely deprotect the Fmoc group, leading to side reactions and impurities.[8]

Expected Impact on Peptide Properties: A Data-Driven Perspective

The incorporation of Fmoc-D-3-Carbamoylphenylalanine is anticipated to significantly enhance the therapeutic potential of a peptide. The following table presents illustrative data for a hypothetical therapeutic peptide, "Peptide-X," to demonstrate the expected improvements.

| Parameter | Native Peptide-X (All L-amino acids) | Peptide-X with D-3-Carbamoylphenylalanine | Rationale for Expected Change |

| Enzymatic Stability (Half-life in human serum) | ~5 minutes | > 8 hours | The D-amino acid configuration sterically hinders recognition and cleavage by serum proteases.[4][6][9] |

| Receptor Binding Affinity (Ki) | 10 nM | 2 nM | The 3-carbamoyl group may form additional hydrogen bonds with the receptor, increasing binding affinity. |

| Aqueous Solubility | Moderate | High | The polar carbamoyl group enhances the overall hydrophilicity of the peptide.[] |

Note: The data presented in this table is for illustrative purposes to conceptualize the expected benefits and is based on established principles of peptide engineering.

Experimental Validation: Self-Validating Protocols

To experimentally validate the benefits of incorporating D-3-Carbamoylphenylalanine, the following protocols can be employed.

Enzymatic Stability Assay

This protocol assesses the resistance of the modified peptide to proteolytic degradation.

-

Preparation: Dissolve the native and modified peptides in a relevant biological matrix (e.g., human serum or a solution of a specific protease like trypsin).

-

Incubation: Incubate the solutions at 37°C.

-

Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of each reaction and quench the enzymatic activity by adding a strong acid (e.g., TFA).

-

Analysis: Analyze the samples by RP-HPLC. The percentage of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak.

-

Data Interpretation: Plot the percentage of intact peptide versus time to determine the half-life of each peptide. A significantly longer half-life for the modified peptide validates its enhanced stability.

Receptor Binding Assay

This protocol quantifies the binding affinity of the peptides to their target receptor. A competitive binding assay is a common approach.

-

Reagents:

-

A radiolabeled or fluorescently labeled version of the native peptide (the "tracer").

-

A source of the target receptor (e.g., cell membrane preparations or purified receptor).

-

Unlabeled native and modified peptides at a range of concentrations.

-

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the tracer, and varying concentrations of the unlabeled "competitor" peptides.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound tracer from the free tracer (e.g., via filtration).

-

Quantification: Measure the amount of bound tracer.

-

Data Analysis: Plot the amount of bound tracer as a function of the competitor peptide concentration. Fit the data to a suitable binding model to determine the IC50 (the concentration of competitor that inhibits 50% of tracer binding) and subsequently the Ki (inhibition constant) for each peptide. A lower Ki value for the modified peptide indicates a higher binding affinity.[10][11][12]

Case Study: Hypothetical Application in a GLP-1 Receptor Agonist

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs used to treat type 2 diabetes. However, native GLP-1 has a very short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). The incorporation of unnatural amino acids is a key strategy in developing long-acting GLP-1 analogues.[13][14][15][16]

Hypothetical Engineering Strategy:

-

Identify a suitable position for substitution: A position in the GLP-1 sequence that is not critical for receptor activation but is exposed to solvent would be an ideal candidate for introducing D-3-Carbamoylphenylalanine. Let's hypothesize this is position 28, which is a Phenylalanine in the native sequence.

-

Synthesis: Synthesize a GLP-1 analogue with Fmoc-D-3-Carbamoylphenylalanine at position 28 using the SPPS protocol described above.

-

Expected Outcomes:

-

Enhanced Stability: The D-amino acid at position 28 would contribute to overall resistance to proteolysis, complementing other stability-enhancing modifications.

-

Potentially Increased Potency: The 3-carbamoyl group could form new hydrogen bonds with the GLP-1 receptor, potentially increasing the binding affinity and potency of the analogue. This could lead to a lower required therapeutic dose.

-

The following diagram illustrates the conceptual benefit of this modification.

Caption: Conceptual advantage of D-3-Carbamoylphenylalanine in a GLP-1 analogue.

Conclusion

Fmoc-D-3-Carbamoylphenylalanine represents a sophisticated building block for advanced protein engineering and peptide drug design. By combining the proteolytic resistance conferred by its D-configuration with the potential for enhanced solubility and binding affinity from its 3-carbamoyl group, this unnatural amino acid provides a dual-action strategy for improving the pharmacological properties of therapeutic peptides. The protocols and principles outlined in this guide offer a comprehensive framework for the successful incorporation and validation of this powerful tool, enabling researchers to push the boundaries of modern drug discovery.

References

-

Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780. [Link]

- Google Patents. A method for preparing glp-1 analogue by solid-phase peptide synthesis. (WO2021070202A1).

-

Jia, X., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Journal of Peptide Science, 23(10), 754-761. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

-

Xu, B., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 5(11), 1187–1199. [Link]

-

Mező, G., et al. (2001). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 7(12), 626-635. [Link]

- Google Patents. Preparation method of GLP-1 analogue. (CN112912390A).

-

An, G. & G.S. Sittampalam (2012). Receptor Binding Assays for HTS and Drug Discovery. In: Sittampalam, G.S., et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Janeš, D., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 85-102. [Link]

-

Choe, H., et al. (2014). Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications. Journal of medicinal chemistry, 57(19), 7871–7886. [Link]

-

Van der Walle, C. F., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences of the United States of America, 115(7), 1479–1484. [Link]

-

Li, Y., et al. (2023). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Food & function, 14(2), 1010–1020. [Link]

-

ResearchGate. Study of the Reaction between Carbamoyl Azides of α‐N‐Protected Amino Acids and Hydrazine Monohydrate. [Link]

-

Dutcher, J. R., et al. (1999). Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1529-1534. [Link]

-

Mapelli, C., et al. (2014). Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications. Journal of Medicinal Chemistry, 57(19), 7871-7886. [Link]

-

CORE. Protein Engineering Through in vivo Incorporation of Phenylalanine Analogs. [Link]

-

Gold, B. M., et al. (2021). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Acta biomaterialia, 135, 136–147. [Link]

-

MDPI. The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin. [Link]

-

American Chemical Society. Illuminating peptide drug discovery via unnatural amino acid incorporation. [Link]

Sources

- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 2. bakerlab.org [bakerlab.org]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Receptor-Ligand Binding Assays [labome.com]

- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 13. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 14. CN112912390A - Preparation method of GLP-1 analogue - Google Patents [patents.google.com]

- 15. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-3-Carbamoylphenylalanine

Introduction: The Strategic Incorporation of D-3-Carbamoylphenylalanine in Peptide Therapeutics

The landscape of peptide-based drug development is continually evolving, driven by the need for therapeutics with enhanced efficacy, stability, and target specificity. A key strategy in modern peptide design is the incorporation of non-canonical amino acids, which can overcome the inherent limitations of peptides composed solely of L-amino acids, such as poor proteolytic stability.[1] The strategic substitution with D-amino acids, the non-natural enantiomers, provides a powerful tool to shield peptides from enzymatic degradation, thereby significantly extending their in vivo half-life and bioavailability.[1]

This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-3-Carbamoylphenylalanine (Fmoc-D-3-Cph-OH). This unique amino acid derivative offers the dual benefits of a D-configuration for enhanced stability and a carbamoyl (-CONH2) group on the phenyl ring, which can introduce novel hydrogen bonding interactions and potentially modulate receptor binding affinity.

The protocol herein is grounded in the principles of Fmoc/tBu chemistry, a widely adopted and versatile method for SPPS.[][3][4] We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and offer insights into ensuring the integrity of the synthesis.

Physicochemical Properties of Fmoc-D-3-Carbamoyl-Phe-OH

A thorough understanding of the building block is paramount for successful synthesis. The key properties of Fmoc-D-3-Carbamoyl-Phe-OH are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₂N₂O₅ | Chem-Impex |

| Molecular Weight | 430.45 g/mol | Chem-Impex |

| Appearance | White solid | Chem-Impex |

| Melting Point | 194-200 ºC | Chem-Impex |

| Solubility | Good solubility in DMF and NMP | [5] |

| Storage | Store at 0-8°C | Chem-Impex |

Core Principles of the Fmoc-SPPS Workflow

The synthesis of peptides on a solid support follows a cyclical process of deprotection, coupling, and washing. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine is central to this strategy, as it can be removed under mild basic conditions, leaving acid-labile side-chain protecting groups intact.[3][4][6] This orthogonality is a cornerstone of modern SPPS.

Protocol for the Incorporation of Fmoc-D-3-Carbamoyl-Phe-OH

This protocol is designed for manual synthesis but can be adapted for automated synthesizers. The quantities provided are for a 0.1 mmol scale synthesis.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid), 100-200 mesh.

-

Amino Acids: Fmoc-protected amino acids, including Fmoc-D-3-Carbamoyl-Phe-OH.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.

-

Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

-

Precipitation/Wash Solvent: Cold diethyl ether.

A Note on the Carbamoyl Side Chain

The carbamoyl group (-CONH₂) of 3-carbamoylphenylalanine is a benzamide derivative. Benzamides are generally stable to the mild basic conditions of piperidine deprotection and the strong acidic conditions of TFA cleavage used in standard Fmoc-SPPS.[7][8] Therefore, the side chain of Fmoc-D-3-Carbamoyl-Phe-OH does not typically require protection. This is analogous to the use of unprotected Fmoc-Gln-OH and Fmoc-Asn-OH in some instances, although side-chain protected versions are often preferred to prevent side reactions like dehydration. For a novel or critical synthesis, a preliminary test run is always recommended to confirm the stability of the unprotected side chain.

Step-by-Step Synthesis Protocol

1. Resin Swelling:

- Place the resin (0.1 mmol) in a reaction vessel.

- Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

- Drain the DMF.

2. First Amino Acid Loading (if starting with un-loaded resin):

- This step is for loading the C-terminal amino acid onto the resin. If using a pre-loaded resin, proceed to step 3.

- Dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).

- Add DIC (0.4 mmol, 4 eq.) and pre-activate for 5 minutes.

- Add the activated amino acid solution to the swollen resin.

- Add DIPEA (0.8 mmol, 8 eq.).

- Agitate the mixture for 2-4 hours at room temperature.

- Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Fmoc Deprotection:

- Add the 20% piperidine/DMF solution (5 mL) to the resin.

- Agitate for 3 minutes, then drain.

- Add a fresh portion of the deprotection solution (5 mL) and agitate for 10 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

4. Amino Acid Coupling (Incorporation of Fmoc-D-3-Carbamoyl-Phe-OH or other amino acids):

- In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HCTU (0.39 mmol, 3.9 eq.) in DMF (2 mL).

- Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and vortex briefly.

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 45-60 minutes. For potentially difficult couplings, including the coupling of the first amino acid to the growing peptide chain or couplings involving sterically hindered amino acids, the reaction time can be extended to 2 hours or a second coupling can be performed.

- Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

5. Monitoring the Coupling Reaction:

- Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

6. Repeat Synthesis Cycle:

- Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection:

- After coupling the final amino acid, perform a final deprotection (step 3) to remove the N-terminal Fmoc group.

8. Cleavage and Side-Chain Deprotection:

- Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

- Add the cleavage cocktail (Reagent K, 5 mL) to the resin.

- Agitate the mixture at room temperature for 2-3 hours.

- Filter the cleavage mixture into a cold centrifuge tube.

- Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.

- Precipitate the crude peptide by adding cold diethyl ether (40 mL).

- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

- Dry the crude peptide pellet under vacuum.

9. Peptide Purification:

- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Lyophilize the pure fractions to obtain the final peptide product.

Quantitative Data Summary

| Step | Reagent | Equivalents (relative to resin capacity) | Volume/Amount (for 0.1 mmol scale) | Reaction Time |

| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 5 mL | 3 min + 10 min |

| Amino Acid Activation | Fmoc-AA-OH | 4 eq. | 0.4 mmol | - |

| HCTU | 3.9 eq. | 0.39 mmol | 1-2 min (pre-activation) | |

| DIPEA | 8 eq. | 0.8 mmol | - | |

| Coupling | Activated Amino Acid Solution | - | ~2 mL in DMF | 45-120 min |

| Cleavage | Reagent K | - | 5 mL | 2-3 hours |

Troubleshooting and Field-Proven Insights

-

Difficult Couplings: If a Kaiser test remains positive after a standard coupling time, a double coupling (repeating the coupling step with fresh reagents) is recommended. The use of HATU as a coupling agent can also be beneficial for sterically hindered amino acids.

-

Peptide Aggregation: For hydrophobic sequences, aggregation can hinder both deprotection and coupling steps. To mitigate this, consider using a lower substitution resin, adding chaotropic salts like LiCl to the coupling mixture, or performing the synthesis at an elevated temperature.

-

Stability of the Carbamoyl Group: While the benzamide side chain is expected to be stable, if analysis of the crude peptide suggests hydrolysis (loss of 17 Da, corresponding to NH₃), consider using a milder cleavage cocktail or reducing the cleavage time. However, this may lead to incomplete deprotection of other side chains.

Visualization of Key Chemical Transformations

Fmoc Deprotection Mechanism

Peptide Bond Formation via HCTU Activation

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Benzamide - Wikipedia [en.wikipedia.org]

- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

Application Notes and Protocols: Standard Coupling Methods for Fmoc-D-3-Carbamoylphenylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fmoc-D-3-Carbamoylphenylalanine